N-((6-Chloropyridin-3-yl)methyl)ethanamine

Description

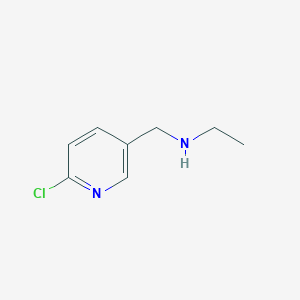

Structure

2D Structure

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDUMLMCDDLHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456521 | |

| Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-77-7 | |

| Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Ethylamine

A widely reported method involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. The primary amino group of ethylamine displaces the chlorine atom at the 5-position of the pyridine ring via nucleophilic substitution. Typical conditions include temperatures of 25–40°C and reaction times of 12–24 hours, yielding the target compound at approximately 65–75% purity before purification.

Key Variables:

Reductive Amination of 6-Chloropyridine-3-Carbaldehyde

An alternative route employs reductive amination using 6-chloropyridine-3-carbaldehyde and ethylamine. The aldehyde reacts with ethylamine to form an imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or hydrogen gas with a catalyst. This method achieves yields of 70–80% under mild conditions (25°C, 1 atm H₂).

Mechanistic Insights:

-

Imine Formation: The reaction proceeds via Schiff base formation, favored by anhydrous conditions.

-

Reduction: Catalytic hydrogenation (e.g., Pt/C or Rh/Al) selectively reduces the C=N bond without affecting the pyridine ring.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-efficiency. A patented method utilizes continuous flow reactors to optimize the reaction between 3-cyano-6-chloropyridine and ethylamine in ethanol. Key advantages include:

-

Catalyst: Rhodium on aluminum (Rh/Al) enhances reaction rates, achieving >90% conversion at 50°C.

-

Pressure: Operating at 5–10 atm H₂ accelerates hydrogenation, reducing batch times to 4–6 hours.

Process Parameters:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Pressure | 5–10 atm H₂ |

| Catalyst Loading | 2% Rh/Al |

| Yield | 85–90% |

Solvent-Free Mechanochemical Synthesis

Emerging approaches eliminate solvents by using ball milling to activate reactants. 6-Chloropyridine-3-carbaldehyde and ethylamine are ground with NaBH₄ in a stoichiometric ratio, achieving 75% yield in 2 hours. This method reduces waste and energy consumption, aligning with green chemistry principles.

Catalytic Hydrogenation Approaches

Platinum-Catalyzed Hydrogenation

A patent-described method dissolves N-(6-chloro-3-pyridylmethylidene)-N-ethylamine in ethanol and subjects it to hydrogen gas (6 atm) over a platinum/carbon catalyst. The reaction completes in 4–5 hours at 0°C, yielding 94.3% pure product after filtration and distillation.

Advantages:

-

Selectivity: Minimal over-reduction or dechlorination.

-

Scalability: Compatible with autoclave systems for multi-kilogram batches.

Rhodium-Based Catalysis

Rh/Al catalysts outperform Pt/C in substrates with steric hindrance. For example, hydrogenating 3-cyano-6-chloropyridine with ethylamine in ethanol at 50°C achieves 90% yield, whereas Pt/C yields only 78% under identical conditions.

Alternative Synthetic Routes

Grignard Reagent Functionalization

Reacting 6-chloro-3-pyridylmagnesium bromide with ethylamine derivatives introduces the ethanamine group. This method requires stringent moisture control and achieves moderate yields (60–70%).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 95 | Moderate | High |

| Reductive Amination | 80 | 92 | High | Moderate |

| Continuous Flow (Rh/Al) | 90 | 98 | High | High |

| Mechanochemical | 75 | 90 | Low | Very High |

Key Observations:

-

Catalytic Hydrogenation: Delivers the highest yields and purity, ideal for industrial applications.

-

Solvent-Free Methods: Offer environmental benefits but require optimization for large-scale use.

Optimization Strategies and Challenges

Byproduct Management

Side products like N,N-bis(6-chloro-3-pyridylmethyl)-N-ethylamine form during incomplete reactions. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-((6-Chloropyridin-3-yl)methyl)ethanone.

Reduction: Reduction reactions can convert the compound into N-((6-Chloropyridin-3-yl)methyl)ethanol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: N-((6-Chloropyridin-3-yl)methyl)ethanone.

Reduction: N-((6-Chloropyridin-3-yl)methyl)ethanol.

Substitution: Products vary depending on the substituent introduced, such as N-((6-Hydroxypyridin-3-yl)methyl)ethanamine.

Scientific Research Applications

Common Synthetic Route

- Starting Materials :

- 6-Chloropyridine

- Ethanamine

- Catalysts : Various catalysts can be employed to facilitate the reaction.

- Conditions : The reaction is often performed under inert atmosphere to prevent side reactions.

Scientific Research Applications

N-((6-Chloropyridin-3-yl)methyl)ethanamine has a wide range of applications across several domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic uses, particularly:

- Antihypertensive Agents : Similar compounds have shown promise as I1 imidazoline receptor agonists, which could lead to new treatments for hypertension .

Catalysis

This compound may serve as a ligand in catalytic systems:

- Palladium Complexes : It can form complexes with palladium(II) acetate, which are valuable in reducing various functional groups .

Research indicates that this compound may interact with various biological targets:

- Receptor Interactions : While specific molecular targets remain unidentified, it is hypothesized that the compound may modulate receptor activity or enzyme functions within biological systems .

Case Study 1: Antihypertensive Potential

A study explored the pharmacological effects of related compounds acting on imidazoline receptors. The findings suggest that compounds similar to this compound could be optimized for antihypertensive applications through structural modifications .

Case Study 2: Catalytic Applications

In a catalytic study, ligands similar to this compound were evaluated for their efficacy in palladium-catalyzed reactions. The results demonstrated enhanced reactivity and selectivity in reducing functional groups, indicating the potential utility of this compound in synthetic chemistry .

Mechanism of Action

The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neonicotinoid Metabolites and Derivatives

Nitenpyram Metabolites

N-((6-Chloropyridin-3-yl)methyl)ethanamine (Deg_04) is one of several metabolites formed during nitenpyram degradation. Other intermediates include:

- Deg_03 : N-[(6-Chloropyridin-3-yl)methyl] (retains the pyridinylmethyl group without the ethylamine chain).

- Deg_14 : (E)-N1-[((4 or 5),6-Dichloropyridin-3-yl)methyl]-N-ethyl-N'-methyleneimamide (chlorinated derivative with an imidamide group).

- Deg_16 : (E)-N1-[2-Chloropyridin-4-ylmethyl]-N-ethyl-2-nitroethene-1,1-diamine (nitro-containing analog) .

Key Differences : The ethylamine chain in this compound distinguishes it from other metabolites, which may retain nitro groups or feature additional chlorination. This structural variation influences polarity, solubility, and environmental persistence.

Acetamiprid Metabolites

Acetamiprid, another neonicotinoid, metabolizes into N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (IM-1-4), which substitutes the ethyl group with a methyl group. This alteration reduces molecular weight (156.62 g/mol) and may enhance biodegradability compared to the ethyl analog .

| Property | This compound | N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine |

|---|---|---|

| Molecular Weight | 170.64 g/mol | 156.62 g/mol |

| Alkyl Group | Ethylamine | Methylamine |

| CAS Number | 120739-77-7 | 120739-62-0 |

Halogen-Substituted Analogs

Replacing the chlorine atom with bromine yields N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride , a structural analog with similar reactivity but altered electronic properties due to the larger halogen. This compound is commercially available for research applications .

| Property | This compound | N-((5-Bromopyridin-3-yl)methyl)ethanamine |

|---|---|---|

| Halogen | Chlorine (Cl) | Bromine (Br) |

| Molecular Weight | 170.64 g/mol | 259.99 g/mol (dihydrochloride salt) |

| Applications | Pesticide metabolite | Research chemical |

Neonicotinoid Insecticides with Similar Moieties

This compound shares the chloropyridinylmethyl group with several neonicotinoids but lacks the nitroimine or cyanoimine pharmacophores critical for insecticidal activity.

Key Insight: The absence of electronegative groups (e.g., nitro, cyano) in this compound likely reduces its insecticidal potency but enhances biodegradability, as seen in its role as a microbial degradation product .

Environmental and Toxicological Considerations

- Persistence : Unlike nitenpyram, which is restricted due to environmental persistence, this compound is rapidly degraded by Ochrobactrum sp. strain DF-1, making it less ecotoxic .

- Toxicity Profile: Hazard statements (H302, H315, H319, H335) indicate moderate toxicity via ingestion, skin/eye irritation, and respiratory effects . In contrast, parent neonicotinoids like imidacloprid exhibit higher acute toxicity to non-target insects .

Biological Activity

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C₈H₁₁ClN₂

- Molecular Weight : 170.64 g/mol

- CAS Number : 120739-77-7

The compound features a chlorinated pyridine ring, which contributes to its unique reactivity and potential interactions with biological targets.

The precise mechanism of action for this compound remains largely undetermined. However, it is hypothesized that the compound interacts with various receptors or enzymes, leading to alterations in cellular functions. The following points summarize its potential mechanisms:

- Target Interactions : Current studies have not identified specific molecular targets; however, it is believed to modulate the activity of certain receptors and enzymes.

- Pharmacokinetics : Limited data exists on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but as a small molecule, it is expected to be well absorbed and distributed throughout the body.

Biological Activities

Research indicates that this compound exhibits various biological activities, which are summarized in the table below:

Case Studies and Research Findings

-

Antimicrobial Studies :

- Initial investigations have shown that this compound has antimicrobial properties against several bacterial strains. For instance, compounds structurally related to it have demonstrated activity against E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) reported in the range of 40 to 50 µg/mL .

-

Cytochrome P450 Interaction :

- A study highlighted that this compound could interact with cytochrome P450 enzymes, which play a significant role in drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs.

- Anticancer Activity :

Q & A

Q. How is N-((6-Chloropyridin-3-yl)methyl)ethanamine identified as a metabolite in environmental studies?

- Methodological Answer : The compound is identified using liquid chromatography-mass spectrometry (LC-MS) in biodegradation studies of neonicotinoids like Nitenpyram. For example, microbial degradation pathways in Ochrobactrum sp. strain DF-1 convert Nitenpyram into this compound via sequential dechlorination and methylation steps . Environmental detection in drinking water matrices has been validated using high-resolution mass spectrometry (HRMS) coupled with isotopic labeling to confirm fragmentation patterns .

Q. What structural features influence the biological activity of this compound?

- Methodological Answer : The chlorine atom at the 6-position of the pyridine ring enhances electrophilic reactivity, enabling interactions with nicotinic acetylcholine receptors (nAChRs). Comparative studies with analogs (e.g., 2-(6-Chloropyridin-3-YL)ethanamine) show that substituting the ethylamine group with methyl or cyclopropane alters solubility and metabolic stability, impacting receptor binding affinity . Computational docking studies (e.g., AutoDock Vina) are recommended to map steric and electronic interactions with target proteins.

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : While direct synthesis protocols are limited in peer-reviewed literature, analogous routes involve:

Starting Material : 6-Chloropyridine.

Amination : Reaction with ethylamine under catalytic hydrogenation (H₂/Pd-C) to form the primary amine intermediate.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

These steps align with methodologies for structurally related compounds like N-[(5-bromo-4-methylpyridin-3-yl)methyl]ethanamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence of this compound?

- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., pH, microbial communities). To address this:

- Conduct controlled biodegradation assays using standardized OECD 301 protocols.

- Employ stable isotope-labeled analogs (e.g., ¹³C-labeled compound) to track degradation pathways and distinguish abiotic vs. biotic processes .

- Compare half-life data across soil, water, and sediment matrices to model environmental fate.

Q. What advanced analytical techniques are recommended for quantifying trace levels of this compound in biological samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate the compound from complex matrices.

- Quantification : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Optimize transitions for m/z 171 → 136 (quantifier) and m/z 171 → 99 (qualifier) .

- Validation : Spike-and-recovery experiments in plasma or tissue homogenates to assess accuracy (80–120%) and precision (RSD <15%).

Q. How does the metabolic pathway of this compound differ between aerobic and anaerobic microbial systems?

- Methodological Answer :

- Aerobic Systems : Ochrobactrum sp. strain DF-1 catalyzes oxidative deamination, producing 6-chloronicotinic acid as a byproduct .

- Anaerobic Systems : Reductive dechlorination dominates, forming non-chlorinated derivatives (e.g., pyridin-3-ylmethyl-ethanamine), confirmed via nuclear magnetic resonance (NMR) and gas chromatography (GC-MS) .

- Experimental Design : Use anaerobic chambers (N₂/CO₂ atmosphere) and compare metabolite profiles using LC-HRMS.

Q. What strategies optimize the enantiomeric resolution of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA-3 column with a mobile phase of hexane/isopropanol (90:10, v/v) + 0.1% trifluoroacetic acid.

- Dynamic Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) in biphasic systems to isolate R- and S-forms.

- Validation : Circular dichroism (CD) spectroscopy to confirm enantiopurity (>98% ee) .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for this compound in neurotoxicity assays?

- Methodological Answer : Variability arises from differences in:

- Receptor Subtypes : nAChR α4β2 vs. α7 subtypes exhibit distinct ligand-binding kinetics.

- Assay Conditions : IC₅₀ values shift with pH (optimal range: 7.4–7.8) and temperature (25°C vs. 37°C).

- Solution : Standardize protocols using HEK293 cells stably expressing human nAChR subtypes and measure calcium flux via FLIPR assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.